REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4](OC)=[O:5].C1C(=O)[N:17](Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC1C=CC=CC=1>[I:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:5])[NH:17][CH2:12]2
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)OC)C(=CC=C1)C
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Name
|
|
Quantity
|
1.418 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 90° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with cyclohexane (4×10 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
ADDITION
|
Details
|
the resulting brown oil was diluted with THF (50 mL)
|
Type
|
ADDITION
|
Details
|
Aqueous ammonia solution (20 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 17 hours
|
Duration
|
17 h
|
Type
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ADDITION
|
Details
|
The mixture was diluted with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
DCM (150 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 0-100% EtOAc in petroleum benzine 40-60° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=C2CNC(C12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |